molecular formula C7H14O B2807012 (3-Methylcyclopentyl)methanol CAS No. 69009-97-8

(3-Methylcyclopentyl)methanol

Cat. No. B2807012
CAS RN: 69009-97-8
M. Wt: 114.188
InChI Key: PNZNVGRTAKUKGI-UHFFFAOYSA-N
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Description

“(3-Methylcyclopentyl)methanol” is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 3-Methyl-1-cyclopentanol, 3-Methylcyclopentanol, and 3-methylcyclopentan-1-ol .


Molecular Structure Analysis

The molecular structure of “(3-Methylcyclopentyl)methanol” consists of a cyclopentane ring with a methyl group (CH3) and a methanol group (CH2OH) attached .

Scientific Research Applications

1. Role in N-Methylation Reactions

Methanol, a closely related compound, is utilized as a C1 synthon and hydrogen source in N-methylation of amines. This process is catalyzed by RuCl3.xH2O, demonstrating methanol's application in the synthesis of pharmaceutical agents such as venlafaxine and imipramine (Sarki et al., 2021).

2. Application in Selective Monomethylation

Methanol serves as a green methylation reagent in the selective N-monomethylation of anilines. This is achieved using N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, highlighting methanol's role in pharmaceutical applications (Chen et al., 2017).

3. Conversion to Specialty Chemicals

Methanol can be biologically converted to specialty chemicals. For instance, engineered Escherichia coli strains have been used to convert methanol into metabolites like naringenin, illustrating its potential in biotechnological applications (Whitaker et al., 2017).

4. Impact on Lipid Dynamics

In biological studies, methanol influences lipid dynamics, specifically in the context of transmembrane proteins/peptides. This highlights the importance of methanol in studies involving biological and synthetic membranes (Nguyen et al., 2019).

5. Role in Methylation Reactions

Methanol is used in methylation reactions, such as the methylation of cyclopentadiene. This demonstrates its role in chemical synthesis processes, particularly in the preparation of methylcyclopentadiene (Xiao, 1999).

6. Methanol as a Hydrogen Donor

Methanol acts as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This illustrates its utility in organic synthesis and drug discovery (Smith & Maitlis, 1985).

Safety and Hazards

The safety data sheet for a similar compound, methanol, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It’s important to handle “(3-Methylcyclopentyl)methanol” with care, considering these potential hazards.

properties

IUPAC Name

(3-methylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-2-3-7(4-6)5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZNVGRTAKUKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylcyclopentyl)methanol

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